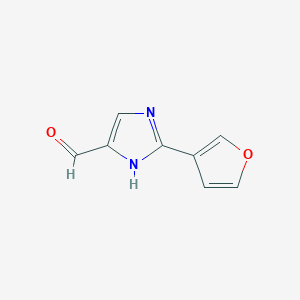
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both furan and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance the efficiency of the reactions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and imidazole derivatives, such as:
- 2-(furan-2-yl)-1H-imidazole-4-carbaldehyde
- 2-(furan-3-yl)-1H-imidazole-4-carbaldehyde
- 2-(furan-2-yl)-1H-imidazole-5-carbaldehyde .
Uniqueness
What sets 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10) |
InChI Key |
IMPVHNRXSOFJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















